4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C14H19NO2S. It is known for its unique structure, which includes a piperidine ring substituted with a mercaptomethyl group and a benzyl ester group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine derivatives with mercaptomethyl reagents under controlled conditions. One common method involves the use of piperidine-1-carboxylic acid, which is reacted with benzyl alcohol in the presence of a suitable catalyst to form the benzyl ester. The mercaptomethyl group is then introduced through a nucleophilic substitution reaction using a thiol reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The benzyl ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Mercaptomethyl-piperidine-1-carboxylic acid methyl ester
- 4-Mercaptomethyl-piperidine-1-carboxylic acid ethyl ester
- 4-Mercaptomethyl-piperidine-1-carboxylic acid propyl ester
Uniqueness
4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl ester group differentiates it from other similar compounds, potentially enhancing its solubility and cellular uptake.
Properties
IUPAC Name |
benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-14(15-8-6-13(11-18)7-9-15)17-10-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTGCZYHYFYKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CS)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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